molecular formula C9H11F9O B12580357 2-Methyl-4-perfluorohexyl-2-butanol CAS No. 269394-08-3

2-Methyl-4-perfluorohexyl-2-butanol

Cat. No.: B12580357
CAS No.: 269394-08-3
M. Wt: 306.17 g/mol
InChI Key: RQVWCCCEFXMBKB-UHFFFAOYSA-N
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Description

2-Methyl-4-perfluorohexyl-2-butanol is a specialized chemical compound with the molecular formula C9H11F9O. It is characterized by the presence of a perfluorohexyl group, which imparts unique properties to the molecule. This compound is known for its applications as a surfactant, dispersant, and wetting agent due to its ability to modulate surface tension and enhance cleaning performance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-perfluorohexyl-2-butanol typically involves the reaction of perfluorohexyl iodide with 2-methyl-2-butanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the perfluorohexyl iodide and ensure the safety and efficiency of the reaction. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-perfluorohexyl-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The perfluorohexyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

2-Methyl-4-perfluorohexyl-2-butanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and dispersant in various chemical reactions and formulations.

    Biology: Employed in studies involving cell membranes and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for potential use in drug delivery systems and as a component in medical formulations.

    Industry: Utilized in the production of cleaning agents, coatings, and other industrial products

Mechanism of Action

The mechanism of action of 2-Methyl-4-perfluorohexyl-2-butanol is primarily attributed to its amphiphilic structure. The perfluorohexyl group interacts with hydrophobic surfaces, while the hydroxyl group interacts with hydrophilic surfaces. This dual interaction allows the compound to modulate surface tension and enhance the solubility of various substances. The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-perfluorooctyl-2-butanol: Similar structure but with a longer perfluoroalkyl chain.

    2-Methyl-4-perfluorobutyl-2-butanol: Similar structure but with a shorter perfluoroalkyl chain.

    Perfluorohexyloctane: A semifluorinated alkane with similar amphiphilic properties

Uniqueness

2-Methyl-4-perfluorohexyl-2-butanol stands out due to its specific chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective as a surfactant and dispersant in various applications .

Properties

IUPAC Name

5,5,6,6,7,7,8,8,8-nonafluoro-2-methyloctan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F9O/c1-5(2,19)3-4-6(10,11)7(12,13)8(14,15)9(16,17)18/h19H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVWCCCEFXMBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F9O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895275
Record name 5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269394-08-3
Record name 5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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